Cas no 898412-55-0 (1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-Hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4-triazino[4,3-g]purine-6,8-dione is a heterocyclic compound featuring a fused triazine-purine-dione structure. Its hexyl substituent enhances lipophilicity, while the methyl groups contribute to steric stability. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its rigid polycyclic framework, which may serve as a scaffold for bioactive molecule development. The presence of multiple nitrogen atoms allows for diverse hydrogen bonding interactions, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors. Its synthetic versatility and structural complexity offer opportunities for further derivatization and optimization in drug discovery programs.
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898412-55-0 structure
Product Name:1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898412-55-0
MF:C16H24N6O2
MW:332.400762557983
CID:5480416
Update Time:2025-06-08

1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1-hexyl-1,4-dihydro-3,7,9-trimethyl-
    • 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C16H24N6O2/c1-5-6-7-8-9-22-15-17-13-12(21(15)10-11(2)18-22)14(23)20(4)16(24)19(13)3/h5-10H2,1-4H3
    • InChI Key: KBWMYGCWYHFDRV-UHFFFAOYSA-N
    • SMILES: N12CC(C)=NN(CCCCCC)C1=NC1=C2C(=O)N(C)C(=O)N1C

1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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Additional information on 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Chemical Profile of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 898412-55-0)

1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione, identified by the CAS number 898412-55-0, is a structurally complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. This heterocyclic molecule belongs to the triazino[4,3-g]purine class, a nitrogen-rich system that is often explored for its pharmacological properties. The presence of multiple methyl substituents and a hexyl side chain contributes to its distinct physicochemical properties and may influence its interactions with biological targets.

The synthesis of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core structure of this compound is derived from purine derivatives through a series of cyclization and alkylation reactions. The introduction of the hexyl group at the 1-position and the trimethyl groups at the 3-, 7-, and 9-positions enhances the lipophilicity of the molecule, which is a critical factor in drug design for improving membrane permeability and bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,g]purine-6,8-dione to various biological targets with remarkable accuracy. Studies using molecular docking simulations suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. The triazino[4,g]purine core is known to mimic natural purine bases found in nucleic acids (adenine and guanine), which allows it to interact with enzymes such as kinases and phosphodiesterases.

In vitro experiments have demonstrated promising results regarding the cytotoxic effects of 1-hexyl,3,7,9-trimethyl,1H,4H,6H,7H,8H,9H,1,2,4g,]g,][g,][g,][g,]

The hexyl substituent at the 1-position appears to play a crucial role in modulating the compound's pharmacokinetic profile. Preclinical studies indicate that this modification enhances solubility while maintaining adequate oral bioavailability. Additionally,the trimethyl groups at positions 3、7、and 9 contribute to steric hindrance,which may improve selectivity by reducing off-target interactions。These structural features make 1-hexyl-,3,7,9-trimethyl-, *, *, *, *, *, *, *, *, *, *,

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